Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL
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Overview
Description
Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL is a complex organic compound characterized by its bicyclic structure and the presence of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, it serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .
Mechanism of Action
The mechanism of action of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The bicyclic structure provides conformational rigidity, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares the bicyclic structure but lacks the pyridine ring, making it less versatile in biological applications.
Uniqueness: The presence of the pyridine ring in Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL distinguishes it from other similar compounds, providing unique binding properties and making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPZHVGWFTXKIG-XJKCOSOUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451388 |
Source
|
Record name | FT-0674196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918625-33-9 |
Source
|
Record name | FT-0674196 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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